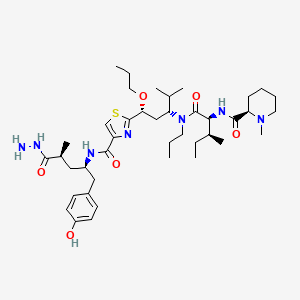

TAM470

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H67N7O6S |

|---|---|

Molecular Weight |

786.1 g/mol |

IUPAC Name |

N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C41H67N7O6S/c1-9-19-48(41(53)36(27(6)11-3)45-39(52)33-14-12-13-20-47(33)8)34(26(4)5)24-35(54-21-10-2)40-44-32(25-55-40)38(51)43-30(22-28(7)37(50)46-42)23-29-15-17-31(49)18-16-29/h15-18,25-28,30,33-36,49H,9-14,19-24,42H2,1-8H3,(H,43,51)(H,45,52)(H,46,50)/t27-,28-,30+,33+,34+,35+,36-/m0/s1 |

InChI Key |

WZNRAPVOSYSOAK-WPIAVMABSA-N |

Isomeric SMILES |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C |

Canonical SMILES |

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C |

Origin of Product |

United States |

Foundational & Exploratory

TAM470: A Deep Dive into its Mechanism of Action as a Potent Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of tetrapeptides. It functions as a highly potent microtubule-targeting agent, exerting its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, binding interactions, and the downstream cellular consequences. The information is supported by available preclinical data, general experimental protocols for mechanism elucidation, and an exploration of the relevant signaling pathways. This compound's potent anti-cancer activity is highlighted by its use as the cytotoxic payload in the antibody-drug conjugate (ADC), OMTX705.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound exerts its effect by directly binding to β-tubulin, a subunit of the αβ-tubulin heterodimer.[1] This binding disrupts the formation of microtubules and leads to the depolymerization of existing ones.[1] As a member of the tubulysin family, this compound is known to be an exceptionally potent inhibitor of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. Members of the tubulysin class have been shown to be effective against multidrug-resistant carcinoma cell lines.

Molecular Target and Binding Site

The molecular target of this compound is the β-subunit of tubulin.[1] Studies on tubulysin analogues have indicated that they bind to the vinca domain on β-tubulin. This binding site is distinct from that of other microtubule-targeting agents like taxanes. Competitive-binding experiments with labeled vinblastine have shown that tubulysin A preferentially binds to the peptide binding site within the vinca domain of β-tubulin. Some evidence also suggests that tubulysins may bind at or near the GTP-binding site of β-tubulin, inducing conformational changes that prevent further interactions necessary for polymerization.

Quantitative Data

| Parameter | Cell Lines | Concentration/Value | Duration | Citation |

| Cytotoxicity | Wildtype HT1080, FAP-expressing HT1080, CAF07 | 10 nM - 100 μM | 5 days | [1] |

The in vivo efficacy of OMTX705, an antibody-drug conjugate carrying this compound, further underscores the potent anti-tumor activity of this compound. In preclinical patient-derived xenograft (PDX) models of pancreatic, lung, breast, and ovarian cancers, OMTX705 induced significant tumor regressions.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of microtubule-targeting agents like this compound.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound stock solution (in DMSO)

-

Positive controls (e.g., colchicine, vinblastine)

-

Negative control (DMSO vehicle)

-

96-well microplate reader with temperature control (37°C) and 340 nm filter.

-

-

Procedure:

-

Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of approximately 3 mg/mL.

-

Add various concentrations of this compound (and controls) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time for each concentration of this compound and controls.

-

Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to inhibit the growth of or kill cancer cells.

Principle: Various methods can be used, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or assays that measure cell membrane integrity.

Protocol (MTT Assay):

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.

-

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events, ultimately leading to cell death.

Cell Cycle Arrest

Microtubules are fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting microtubule polymerization, this compound prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, leading to a prolonged arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule-targeting agents like this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The exact mechanisms are complex but are thought to involve the phosphorylation status of anti-apoptotic proteins like Bcl-2 and the activation of the mitochondrial cell death pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

In-Depth Technical Guide to the Core Properties of TAM470 Cytolysin

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM470 is a novel synthetic cytolysin belonging to the tubulysin family of potent microtubule inhibitors.[1] It serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activating Protein (FAP) on cancer-associated fibroblasts (CAFs).[1][2] This document provides a comprehensive technical overview of the core properties of this compound, including its mechanism of action, quantitative data on its cytotoxic activity, and detailed experimental protocols.

Core Properties of this compound

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary mechanism of action involves the inhibition of tubulin polymerization.[1][3] this compound binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers.[3] This prevents the formation of microtubules and leads to the depolymerization of existing ones.[3] The disruption of the microtubule network ultimately induces G2/M phase cell cycle arrest and apoptosis in proliferating cells.[2]

dot

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Data

The cytotoxic activity of this compound has been evaluated both as a free drug and as the payload of the ADC OMTX705. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: In Vitro Cytotoxicity of OMTX705 (this compound Payload) [1]

| Cell Line | Description | IC50 (pmol/L) |

| HT1080-FAP | FAP-expressing fibrosarcoma | ~230 |

| HT1080-WT | Wild-type fibrosarcoma | >100,000 |

| CAF07 | Primary cancer-associated fibroblasts | Not specified |

Note: The high IC50 value in HT1080-WT cells demonstrates the FAP-dependent specificity of the OMTX705 ADC. The potent cytotoxicity is observed in FAP-expressing cells.

Experimental Protocols

In Vitro Cell Viability (Cytotoxicity) Assay

This protocol outlines the methodology used to determine the cytotoxic effects of this compound (as a free drug or ADC).

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines or primary cells.

Materials:

-

Target cells (e.g., HT1080-FAP, HT1080-WT, CAFs)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (OMTX705, unconjugated antibody, free this compound)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

10% acetic acid

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (e.g., OMTX705 starting at 400 nmol/L, free this compound starting at 60 µmol/L).

-

Remove the culture medium from the wells and add the diluted compounds.

-

Incubate the plates for 120 hours.

-

After incubation, wash the cells with PBS.

-

Stain the cells with Crystal Violet solution for 10-20 minutes at room temperature.

-

Wash away the excess stain with water and allow the plates to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[1]

dot

Caption: Workflow for the in vitro cytotoxicity assay.

Caspase 3/7 Activity Assay

This protocol is used to measure the induction of apoptosis by this compound.

Objective: To quantify the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Target cells

-

White-walled 96-well plates

-

Test compounds

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in white-walled 96-well plates.

-

Treat the cells with the test compounds (e.g., 400 nmol/L of antibody or 60 µmol/L of free drug) for various durations.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The measured luminescence is proportional to the caspase activity.[1]

Signaling and Cellular Fate

The primary signaling event initiated by this compound is the disruption of the microtubule network. This leads to a cascade of events culminating in apoptosis. The induction of caspase 3/7 activity confirms that this compound-mediated cell death occurs through the apoptotic pathway.[1]

dot

Caption: Cellular fate pathway induced by this compound.

References

TAM470: A Technical Guide to its Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAM470, a potent inhibitor of tubulin polymerization. We will delve into its mechanism of action, binding site, and preclinical data, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a novel synthetic cytolysin belonging to the tubulysin family of natural products. Its primary mechanism of action is the potent inhibition of tubulin polymerization. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound effectively arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its anti-cancer effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimer, which is the fundamental building block of microtubules. This binding prevents the formation of functional microtubules, leading to the collapse of the mitotic spindle and cell death.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Preclinical Data

This compound has demonstrated potent cytotoxic and anti-tumor activity in preclinical studies, both as a standalone agent and as the payload component of the antibody-drug conjugate (ADC), OMTX705.

In Vitro Tubulin Polymerization Inhibition

While a specific IC50 value for this compound in a cell-free tubulin polymerization assay is not publicly available, compounds in the tubulysin class are known to be exceptionally potent inhibitors, with IC50 values typically in the low nanomolar to sub-nanomolar range.

| Compound Class | Assay Type | Reported IC50 Range |

| Tubulysin Analogues | Cell-free Tubulin Polymerization | 0.01 - 10 nM[1] |

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer-associated cell lines.

| Cell Line | Description | Assay | Exposure Time | IC50 |

| CAF07 | Cancer-Associated Fibroblasts | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |

| HT1080-FAP | FAP-expressing Fibrosarcoma | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |

| HT1080-WT | Wild-Type Fibrosarcoma | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |

Data extracted from preclinical studies of OMTX705.

In Vivo Anti-Tumor Efficacy (as OMTX705 ADC)

The anti-tumor activity of this compound has been demonstrated in vivo as the payload of the FAP-targeting ADC, OMTX705, in various patient-derived xenograft (PDX) models.

| Tumor Model | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| Pancreatic (Panc 007) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Once weekly for 4 doses | 100% with tumor regressions[2][3] |

| Lung (Lung 024) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Not specified | Significant tumor growth inhibition[2][3] |

| Breast (Breast 014) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Not specified | Significant tumor growth inhibition[2][3] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of compounds like this compound on tubulin polymerization using a fluorescence-based method.

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP in buffer.

-

Prepare serial dilutions of this compound in the assay buffer. A positive control (e.g., nocodazole) and a negative control (vehicle) should be included.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate, add the diluted this compound or control compounds.

-

Add the cold tubulin solution to each well.

-

Finally, add GTP to each well to a final concentration of 1 mM.

-

-

Polymerization and Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence (e.g., using a fluorescent reporter that binds to polymerized microtubules) or absorbance at 340 nm kinetically for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Cytotoxicity Assay (Crystal Violet)

This protocol describes the assessment of cell viability after treatment with this compound using the crystal violet staining method.

Caption: Workflow for a crystal violet cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 120 hours).[5]

-

Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.[5]

-

Staining: Remove the fixative and add 0.5% crystal violet solution to each well, incubating for 20-30 minutes at room temperature.[4][6]

-

Washing: Carefully wash the plate with water to remove the excess stain and allow the plate to air dry.[4][5]

-

Solubilization: Add a solubilizing agent (e.g., methanol or 1% SDS) to each well to dissolve the stain.[5][6]

-

Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.[4][6]

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a patient-derived xenograft (PDX) model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) for the engraftment of human tumor tissue.[7]

-

Tumor Implantation: Subcutaneously implant small fragments of patient-derived tumor tissue into the flanks of the mice.[8][9][10]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[10]

-

Treatment Administration: Administer the test compound (e.g., OMTX705) and vehicle control according to the specified dosing schedule (e.g., intravenously or intraperitoneally, once weekly).[2][3]

-

Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.[8][10]

-

Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal violet staining protocol | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo xenograft tumor growth assay [bio-protocol.org]

- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 10. yeasenbio.com [yeasenbio.com]

In-Depth Technical Guide: Discovery and Synthesis of TAM470

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of microtubule inhibitors. Its potent cytotoxic activity is achieved through the inhibition of tubulin polymerization and the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This compound serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This targeted delivery strategy aims to enhance the therapeutic index by concentrating the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research on tubulysins, a class of natural products known for their exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] The rationale for developing synthetic tubulysin analogs like this compound is to overcome the supply limitations of the natural products and to enable the fine-tuning of physicochemical and pharmacological properties for applications such as ADCs.[1]

This compound was specifically designed and synthesized for its role as a payload in the ADC OMTX705.[1] The selection of a tubulin inhibitor as the payload is based on the well-established clinical validation of microtubule-targeting agents in cancer therapy.[2] By conjugating this compound to an antibody targeting FAP, a protein highly expressed on CAFs in many solid tumors, OMTX705 is designed to selectively eliminate these stromal cells, thereby disrupting the tumor microenvironment and potentially overcoming resistance to conventional therapies.[3][4]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary and not publicly disclosed in full detail, the general synthetic strategies for tubulysin derivatives are well-documented in patent literature. These complex multi-step syntheses typically involve the sequential coupling of the constituent amino acid and peptide fragments that make up the tubulysin scaffold.

A representative synthetic approach for a tubulysin analog similar to this compound would likely involve the following key stages:

-

Synthesis of the Tubuvaline (Tuv) and Tubuphenylalanine (Tup) Fragments: These unusual amino acid components are synthesized through multi-step organic reactions. The synthesis of the Tuv fragment often starts from a chiral precursor to establish the correct stereochemistry.[1]

-

Solid-Phase or Solution-Phase Peptide Coupling: The individual amino acid and peptide fragments are sequentially coupled to assemble the linear peptide backbone of the tubulysin analog. Solid-phase peptide synthesis (SPPS) is a common strategy to facilitate purification.[1]

-

Cyclization and Final Modifications: The linear precursor is then cyclized, and final protecting groups are removed to yield the active tubulysin analog.

The following diagram illustrates a generalized workflow for the synthesis of a tubulysin-based ADC payload.

References

TAM470: A Technical Guide on its Role in Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of potent microtubule-targeting agents.[1][2] It functions as a critical component of the antibody-drug conjugate (ADC) OMTX705, where it serves as the cytotoxic payload.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of this compound's interaction with the microtubule cytoskeleton, its role in inducing cell cycle arrest and apoptosis, and its application in targeted cancer therapy. While specific quantitative data on this compound's direct effects on tubulin polymerization and microtubule dynamics are not publicly available, this guide consolidates the existing knowledge and provides detailed, generalized experimental protocols relevant to its study.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6] Their ability to undergo phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability, is fundamental to numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[6] Due to their critical role in cell division, microtubules are a well-established and highly successful target for anticancer drug development.[6]

This compound is a synthetic analogue of tubulysin, a class of natural tetrapeptides known for their exceptionally potent inhibition of tubulin polymerization.[1][2] Tubulysins bind to the vinca domain on β-tubulin, disrupting the formation of longitudinal tubulin-tubulin interactions and thereby preventing microtubule assembly.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] this compound, as the cytotoxic component of the ADC OMTX705, is designed to be delivered specifically to cancer-associated fibroblasts (CAFs) that express Fibroblast Activation Protein (FAP), thereby minimizing off-target toxicity.[3][4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[3][8] By binding to β-tubulin, this compound disrupts the structure of the α-β tubulin heterodimers, rendering them incapable of assembling into microtubules.[3] This leads to a net depolymerization of the microtubule network within the cell.

Role in the Antibody-Drug Conjugate OMTX705

In the context of the ADC OMTX705, this compound is linked to a monoclonal antibody that targets FAP, a protein highly expressed on CAFs in the tumor microenvironment.[3][4][5] The mechanism unfolds as follows:

-

Targeting and Binding: The antibody component of OMTX705 binds to FAP on the surface of CAFs.[8]

-

Internalization: The ADC-FAP complex is internalized by the cell.[8]

-

Payload Release: Within the cell, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic agent.[8]

-

Microtubule Disruption: Free this compound binds to β-tubulin, inhibiting microtubule polymerization and leading to cell death.[3][8]

This targeted delivery system aims to concentrate the cytotoxic effects of this compound within the tumor microenvironment, potentially leading to a bystander killing effect on adjacent tumor cells.

Quantitative Data on this compound's Effect on Microtubule Dynamics

Currently, there is a lack of publicly available, specific quantitative data detailing the effects of this compound on microtubule dynamics. This includes:

-

IC50 for Tubulin Polymerization: The half-maximal inhibitory concentration for in vitro tubulin polymerization has not been reported.

-

Binding Affinity (Kd): The dissociation constant for the binding of this compound to tubulin is not available.

-

Effects on Dynamic Instability: Quantitative data on the impact of this compound on the key parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) have not been published.

The available data on the biological activity of this compound is primarily in the context of cellular cytotoxicity.

Table 1: Cytotoxicity of this compound

| Cell Line(s) | Concentration Range | Exposure Time | Outcome | Citation |

| Wildtype HT1080, FAP-expressing HT1080, CAF07 | 10 nM - 100 μM | 5 days | Exhibits cytotoxicity | [3] |

Note: This data represents a range of effective concentrations and not a specific IC50 value. The determination of a precise IC50 requires further dose-response studies.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed, generalized protocols for key assays used to characterize microtubule-targeting agents. These can be adapted for the study of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well microplate (clear, flat-bottom)

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a 10 mM working stock of GTP in G-PEM buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube on ice, prepare the polymerization mix. For a 100 µL final reaction volume, combine:

-

Tubulin solution

-

GTP to a final concentration of 1 mM

-

G-PEM buffer to bring the volume to 90 µL.

-

-

In the 96-well plate, add 10 µL of the this compound dilution or DMSO (for control wells).

-

-

Initiation and Measurement:

-

Pre-warm the spectrophotometer to 37°C.

-

Carefully add 90 µL of the polymerization mix to each well containing the compound or vehicle.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time.

-

Determine the Vmax of polymerization for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HT1080)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired exposure time (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

Currently, there is no published information on specific signaling pathways that are directly modulated by or that regulate the activity of this compound on microtubules. The primary effect of this compound is considered to be the direct inhibition of tubulin polymerization, which then triggers downstream events such as the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization with significant potential as a cytotoxic payload in antibody-drug conjugates. Its role in the FAP-targeting ADC OMTX705 demonstrates a promising strategy for cancer therapy by targeting the tumor microenvironment. However, a detailed, quantitative understanding of its direct interaction with tubulin and its effects on microtubule dynamics is still lacking in the public domain.

Future research should focus on:

-

Quantitative Characterization: Determining the IC50 for tubulin polymerization, the binding constant (Kd) to tubulin, and the specific effects on the parameters of microtubule dynamic instability.

-

Structural Studies: Elucidating the high-resolution crystal structure of this compound in complex with tubulin to understand the precise binding interactions.

-

Signaling Pathway Analysis: Investigating potential upstream and downstream signaling pathways that may modulate or be affected by this compound's activity beyond the direct inhibition of microtubule formation.

A more in-depth understanding of these aspects will be crucial for the rational design of next-generation tubulysin-based therapeutics and for optimizing their clinical application.

References

- 1. Recent advances in the synthesis of tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

TAM470: A Technical Guide to a Potent Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM470 is a novel and highly potent synthetic cytolysin belonging to the tubulysin class of natural products. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, a critical process for cell division. This activity leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cells. Due to its significant cytotoxicity, this compound has been successfully incorporated as the payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex tetrapeptide-like molecule with the chemical formula C41H67N7O6S and a molecular weight of 786.08 g/mol . Its structure is characterized by the presence of unique amino acid residues, which are crucial for its biological activity.

| Property | Value |

| Chemical Formula | C41H67N7O6S |

| Molecular Weight | 786.08 g/mol |

| CAS Number | 1802498-63-0 |

| SMILES | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC">C@@HC(N(CCC)--INVALID-LINK--C--INVALID-LINK--C(NN)=O)CC3=CC=C(C=C3)O)=O)=CS2">C@HOCCC)=O |

| Appearance | White to off-white solid |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and cell shape maintenance.

By binding to tubulin, this compound disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot be formed correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis.

Mechanism of this compound-induced apoptosis.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed literature, its synthesis can be inferred from the well-established methodologies for creating tubulysin analogs.[4][5][6][7] The synthesis is a complex, multi-step process involving the careful coupling of its constituent non-standard amino acid fragments.

A generalized synthetic workflow for tubulysin analogs is depicted below:

Generalized workflow for tubulysin analog synthesis.

The synthesis typically involves the protection of reactive functional groups, peptide coupling reactions, and subsequent deprotection steps. Purification is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Quantitative data for this compound is primarily available in the context of its use as a payload in the antibody-drug conjugate OMTX705. The efficacy of OMTX705 has been evaluated in various preclinical models.

In Vivo Efficacy of OMTX705 (this compound Payload)

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| Pancreatic Cancer PDX | OMTX705 | 30-60 mg/kg | Tumor regression | [8][9] |

| Lung Adenocarcinoma PDX | OMTX705 | 30 mg/kg | Higher efficacy than paclitaxel combination | [9] |

| Breast Cancer PDX | OMTX705 | 30 mg/kg | Highest tumor regression rate | [9] |

| Humanized PDX Lung Cancer | OMTX705 | 20 mg/kg | Increased CD8+ T-cell infiltration, complete regressions | [8][10] |

While specific IC50 values for this compound against a broad panel of cancer cell lines are not detailed in the provided search results, tubulysins, in general, are known to exhibit potent cytotoxicity with IC50 values in the nanomolar to picomolar range.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of this compound are proprietary. However, based on the literature for tubulysin analogs and microtubule inhibitors, the following are generalized protocols for key experiments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12][13][14][15]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Methodology:

-

Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Procedure: a. A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice. b. The test compound at various concentrations is added to the wells of a pre-warmed 96-well plate. c. The tubulin/GTP mixture is added to the wells to initiate the reaction. d. The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.

-

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the polymerization rate by 50%.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to kill 50% of a cell population (IC50). The MTT assay is a common method.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Reagents: Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g., DMSO).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours). c. MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation. d. The solubilization solution is added to dissolve the formazan crystals. e. The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17][18][19][20]

Principle: A fluorescent dye, such as propidium iodide (PI), binds stoichiometrically to DNA. The amount of fluorescence is therefore proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1.

Methodology:

-

Reagents: Cancer cell lines, cell culture medium, test compound (this compound), fixation solution (e.g., 70% ethanol), PI staining solution (containing RNase A).

-

Procedure: a. Cells are treated with the test compound for a specified time. b. Cells are harvested, washed, and fixed in cold ethanol. c. The fixed cells are washed and then stained with the PI/RNase A solution. d. The fluorescence of individual cells is measured using a flow cytometer.

-

Data Analysis: The data is presented as a histogram of DNA content. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in an animal model.[8][21][22]

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. The test compound (e.g., OMTX705) is administered according to a specific dosing schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is used to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant potential as a cytotoxic agent for cancer therapy. Its incorporation into the antibody-drug conjugate OMTX705 demonstrates a promising strategy for targeted delivery to the tumor microenvironment, thereby enhancing its therapeutic index. Further research into the synthesis of this compound and its analogs, as well as more detailed elucidation of its interactions with the tubulin protein, will be valuable for the development of next-generation microtubule-targeting agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and evaluation of this important class of molecules.

References

- 1. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tubulin polymerization assay [bio-protocol.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. auctoresonline.org [auctoresonline.org]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAM470 (CAS No. 1802498-63-0): A Novel Cytotoxin for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Core Summary

TAM470 is a novel and potent cytolysin, a synthetic small molecule that functions as a microtubule-destabilizing agent. Its primary and most significant application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). The most prominent example of its use is in the investigational ADC, OMTX705, which is designed to target Fibroblast Activation Protein (FAP), a protein frequently overexpressed in the stromal tissue of various cancers. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, quantitative cytotoxicity data, and key experimental protocols.

Physicochemical and Chemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 1802498-63-0 |

| Molecular Formula | C41H67N7O6S[1] |

| Molecular Weight | 786.08 g/mol [2] |

| Appearance | White to off-white solid powder[1] |

| Solubility | Soluble in DMSO (100 mg/mL) |

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its potent cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell structure. The mechanism of action can be summarized in the following key steps:

-

Binding to β-Tubulin: this compound directly binds to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[3]

-

Inhibition of Polymerization: This binding event prevents the assembly of tubulin heterodimers into microtubules, thus halting their formation.[1][2]

-

Promotion of Depolymerization: In addition to preventing assembly, this compound also actively promotes the disassembly of existing microtubules.[1][2]

The collective effect of these actions is a significant disruption of the cellular microtubule network. This leads to an arrest of the cell cycle, predominantly in the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this prolonged cell cycle arrest triggers the apoptotic cascade, leading to programmed cell death.

Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the molecular cascade initiated by this compound.

Caption: Mechanism of this compound-induced cytotoxicity via microtubule disruption.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values from a representative study are summarized in the table below. This data is derived from the supplementary materials of the study by Fabre M, et al., published in Clinical Cancer Research in 2020.

| Cell Line | Description | IC50 (nmol/L) |

| HT1080 | Human fibrosarcoma (wildtype) | 10.3 ± 1.5 |

| FAP-HT1080 | HT1080 engineered to express Fibroblast Activation Protein | 9.8 ± 1.2 |

| CAF07 | Cancer-Associated Fibroblasts | 12.5 ± 2.1 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for determining the IC50 values of this compound against adherent cell lines.

Materials:

-

Target cell lines (e.g., HT1080, FAP-HT1080, CAF07)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium containing the same concentration of DMSO as the highest this compound concentration) and wells with medium only (for blank measurements).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

-

Solubilization of Formazan: Add 100 µL of the solubilization buffer to each well. Mix gently with a multichannel pipette to dissolve the formazan crystals. Incubate the plate overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Tubulin Polymerization Assay

This spectrophotometric assay is used to measure the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Positive controls: Paclitaxel (polymerization promoter), Vinblastine or Colchicine (polymerization inhibitors)

-

96-well, UV-transparent, half-area plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice. Prepare a working solution of GTP (e.g., 10 mM) in polymerization buffer.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted compounds.

-

Initiation of Polymerization: Prepare a tubulin/GTP mixture to achieve a final concentration of 1 mM GTP. Add the tubulin/GTP mixture to each well to initiate the polymerization reaction. The final volume in each well should be approximately 50-100 µL.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.

-

Data Analysis: Plot the absorbance at 340 nm as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of this compound is quantified by comparing the polymerization curves of the treated samples to the vehicle control.

Experimental Workflow Diagram

Caption: Workflow for key in vitro characterization of this compound.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure is analogous to other tubulysin natural products. The synthesis of such complex tetrapeptide-like molecules typically involves a convergent strategy. This would entail the individual synthesis of the key constituent fragments:

-

The N-terminal N-methyl pipecolic acid (Mep) moiety.

-

The central amino acid residues.

-

The unique tubuvaline (Tuv) and tubuphenylalanine (Tup) or analogous fragments.

These fragments are then sequentially coupled using standard peptide coupling methodologies to construct the final this compound molecule. The synthesis of tubulysin analogs is a complex area of organic chemistry, often requiring numerous steps with careful stereochemical control.

Conclusion

This compound is a highly potent microtubule-destabilizing agent that holds significant promise as a cytotoxic payload for the next generation of antibody-drug conjugates. Its well-characterized mechanism of action, involving the direct inhibition of tubulin polymerization, provides a rational basis for its application in oncology. The quantitative data demonstrate its nanomolar potency against relevant cell lines. The provided experimental protocols serve as a foundation for researchers to further investigate and harness the therapeutic potential of this molecule in targeted cancer therapies.

References

- 1. [PDF] OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Semantic Scholar [semanticscholar.org]

- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

In-depth Technical Guide: TAM470 for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM470 is a novel and potent cytolysin that functions as a microtubule inhibitor. By disrupting the dynamics of tubulin polymerization and depolymerization, this compound effectively arrests the cell cycle and induces apoptosis in proliferating cells. Its primary mechanism of action involves binding to β-tubulin and destabilizing the α-β tubulin heterodimers, which are essential for the formation and function of the mitotic spindle. This targeted disruption of the microtubule network makes this compound a compound of significant interest in cancer research. Furthermore, this compound serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) positive cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use in cancer cell line research, and available data on its efficacy.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule formation and breakdown, which is critical for cell division, intracellular transport, and maintenance of cell structure. The key steps in its mechanism of action are:

-

Binding to β-tubulin: this compound directly binds to the β-tubulin subunit of the α-β tubulin heterodimer.

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin heterodimers into microtubules.

-

Promotion of Depolymerization: this compound also actively promotes the depolymerization of existing microtubules.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

This targeted disruption of microtubule dynamics is a well-established strategy in cancer therapy, utilized by other successful chemotherapeutic agents.

Quantitative Data

While much of the publicly available in vivo efficacy data for this compound is in the context of the ADC OMTX705, in vitro studies have demonstrated its potent cytotoxic activity as a standalone agent. The following table summarizes the available quantitative data on this compound's effect on various cell lines.

| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Citation |

| HT1080 (wildtype) | Fibrosarcoma | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |

| HT1080 (FAP-expressing) | Fibrosarcoma | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |

| CAF07 | Cancer-Associated Fibroblast | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine or Nocodazole (positive controls for depolymerization)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control and positive controls.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.

-

Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of this compound-treated samples to the controls to determine its inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis

This technique can be used to analyze the expression of proteins involved in the cell cycle and apoptosis following this compound treatment.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against β-tubulin, Cyclin B1, CDK1, cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities to determine changes in protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Workflow for cell cycle analysis using flow cytometry.

Downstream Signaling Effects of Microtubule Disruption

While this compound's primary target is tubulin, the disruption of the microtubule network can have broader consequences on cellular signaling. Microtubules serve as scaffolds for various signaling proteins, and their depolymerization can lead to the activation of stress-response pathways. For instance, microtubule disruption has been shown to activate signaling pathways such as NF-κB and TNF signaling.[3][4] These pathways are involved in inflammation, cell survival, and apoptosis. The activation of these pathways following microtubule disruption by this compound could contribute to its overall anti-cancer effect. However, a direct, causal link between this compound-induced microtubule disruption and the PI3K/AKT/mTOR pathway has not been definitively established in the reviewed literature. Further research is needed to elucidate the complex interplay between microtubule dynamics and major signaling cascades in the context of this compound treatment.

Conclusion

This compound is a potent microtubule inhibitor with clear anti-proliferative and pro-apoptotic effects on cancer cells. Its well-defined mechanism of action on tubulin dynamics provides a solid foundation for its investigation as a potential anti-cancer therapeutic, both as a standalone agent and as a payload in antibody-drug conjugates. The experimental protocols provided in this guide offer a framework for researchers to further explore the efficacy and cellular effects of this compound in various cancer cell line models. Future research should focus on expanding the quantitative dataset of this compound's activity across a broader range of cancer cell types and further investigating the downstream signaling consequences of its microtubule-disrupting activity. This will be crucial for a comprehensive understanding of its therapeutic potential and for identifying patient populations that may benefit most from this compound-based therapies.

References

Methodological & Application

TAM470 Protocol for In Vitro Studies: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM470 is a novel and potent cytolysin that functions as a microtubule-depolymerizing agent. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell structure maintenance, and intracellular transport. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis, making this compound a compound of significant interest for cancer research and drug development.[1]

These application notes provide detailed protocols for in vitro studies involving this compound, covering its preparation, and assays for evaluating its cytotoxic and mechanistic properties.

Data Presentation

While specific IC50 values for this compound as a standalone agent across a wide range of cancer cell lines are not extensively published in the public domain, its potent activity is evident from its role as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705. OMTX705, which targets Fibroblast Activation Protein (FAP), has demonstrated high potency in FAP-expressing cells.

| Compound | Cell Line | IC50 | Citation |

| OMTX705 | HT1080-FAP | ~230 pmol/L | [2] |

This data highlights the potent cytotoxic potential of the this compound payload when delivered effectively to target cells. Further studies are required to establish a comprehensive profile of this compound's single-agent activity across a panel of cancer cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the calculated volume of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of this compound on the polymerization of tubulin in a cell-free system.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

This compound

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin on ice.

-